
2-Heptyn-1-ol, 6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptyn-1-ol, 6-methyl- is an organic compound with the molecular formula C8H14O It is a derivative of heptynol, characterized by the presence of a hydroxyl group (-OH) attached to a heptyn chain with a methyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
2-Heptyn-1-ol, 6-methyl- can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. Another method includes the reduction of 6-methyl-2-heptyn-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of 2-Heptyn-1-ol, 6-methyl- often involves catalytic hydrogenation of 6-methyl-2-heptyn-1-one. This process is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Heptyn-1-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 6-Methyl-2-heptyn-1-one or 6-methyl-2-heptynal.
Reduction: 6-Methyl-2-hepten-1-ol or 6-methylheptanol.
Substitution: 6-Methyl-2-heptyn-1-chloride or 6-methyl-2-heptyn-1-bromide.
科学的研究の応用
2-Heptyn-1-ol, 6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Heptyn-1-ol, 6-methyl- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the hydroxyl group and the triple bond allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Heptyn-1-ol: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.
6-Heptyn-1-ol: Similar structure but with the triple bond at a different position.
6-Methyl-2-hepten-1-ol: Contains a double bond instead of a triple bond.
Uniqueness
2-Heptyn-1-ol, 6-methyl- is unique due to the combination of the hydroxyl group, the triple bond, and the methyl group at the sixth position
特性
CAS番号 |
34452-36-3 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
6-methylhept-2-yn-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |
InChIキー |
MVBRYNZPDUGVCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


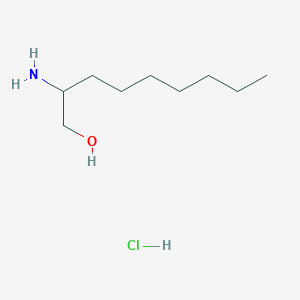
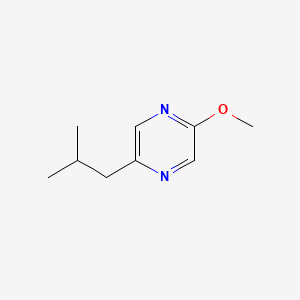
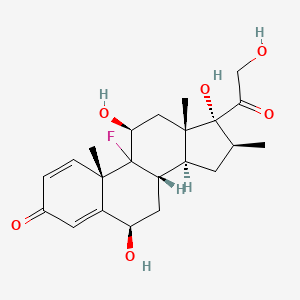
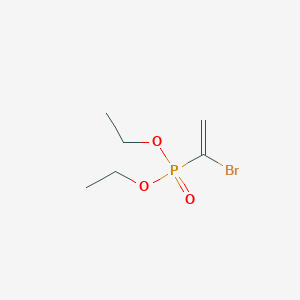
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

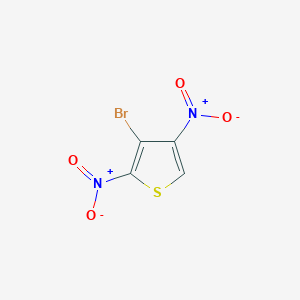
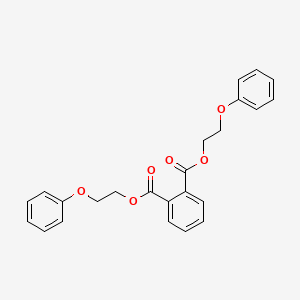
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
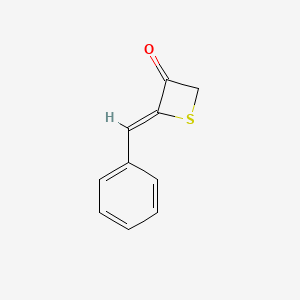
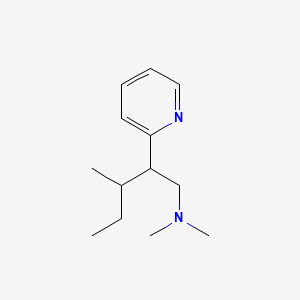


![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
